4-ethyl-5-methyl-2-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)thiophene-3-carboxamide
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Overview
Description
4-ETHYL-5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that combines elements of quinazoline and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazoline and thiophene rings, followed by their coupling. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
4-ETHYL-5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-ETHYL-5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-ETHYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE
- 5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE
- 4-ETHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE
Uniqueness
What sets 4-ETHYL-5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct advantages in terms of binding affinity, selectivity, and overall efficacy in various applications .
Properties
Molecular Formula |
C16H15N3O2S2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-3-9-8(2)23-15(12(9)13(17)20)19-14(21)10-6-4-5-7-11(10)18-16(19)22/h4-7H,3H2,1-2H3,(H2,17,20)(H,18,22) |
InChI Key |
LRUDLKRDTIADEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)N2C(=O)C3=CC=CC=C3NC2=S)C |
Origin of Product |
United States |
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